3-(2-Methoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
Description
3-(2-Methoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at positions 3 and 4. The 3-position bears a 2-methoxyphenyl group, while the 6-position is functionalized with a piperazine ring modified by a thiophen-2-ylsulfonyl moiety. The thiophene sulfonyl group may enhance solubility and receptor-binding affinity, while the methoxyphenyl substituent could modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-26-17-6-3-2-5-15(17)16-8-9-18(21-20-16)22-10-12-23(13-11-22)28(24,25)19-7-4-14-27-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOTYXJMHHCLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl and thiophen-2-ylsulfonyl piperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic strategies, and biological relevance.
Structural Analogues with Piperazine Sulfonyl Modifications
Compound A : 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ()
- Key Differences : Replaces the thiophene sulfonyl group with a 2,4-difluorophenylsulfonyl moiety.
- Impact : Fluorine atoms increase electronegativity and metabolic resistance compared to the sulfur-containing thiophene. This may alter pharmacokinetics (e.g., longer half-life) but reduce π-π stacking interactions in hydrophobic binding pockets .
Compound B : 3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine ()
- Key Differences : Retains the thiophene group at position 6 but introduces a bulkier 2-methoxy-4,5-dimethylphenylsulfonyl substituent on piperazine.
- However, the dual methyl-methoxy substitution may enhance membrane permeability .
Pyridazine Derivatives with Aromatic Substitutions
Compound C : 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ()
- Key Differences : Substitutes the 3-methoxyphenyl group with chlorine and uses a 2-fluorophenylpiperazine.
- Impact : Chlorine at position 3 increases electrophilicity, favoring nucleophilic substitution reactions. The 2-fluorophenyl group may enhance CNS penetration due to fluorine’s small size and lipophilicity .
Compound D: 6-(2,4-Difluorophenoxy)-3-(2-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazine ()
- Key Differences: Replaces the piperazine-thiophene sulfonyl group with a difluorophenoxy-pyrazolo moiety.
- Difluorophenoxy groups are associated with anti-inflammatory activity, suggesting divergent therapeutic applications compared to the target compound .
Pharmacologically Active Analogues
Compound E : 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one ()
- Key Differences: Features a pyridazinone core with a propyl-piperazine chain.
- Impact: Pyridazinones are known for antinociceptive and anticancer activity. The propyl linker may improve flexibility, enabling interactions with deeper binding pockets, unlike the rigid sulfonyl group in the target compound .
Compound F : (E)-N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-3-(4-(3-(piperidin-1-yl)propoxy)-phenyl)-acrylamid ()
- Key Differences : Incorporates a butyl-piperazine linker and an acrylamide group.
- Impact : The acrylamide moiety allows covalent binding to targets, a mechanism absent in the target compound. This structural feature is critical in irreversible enzyme inhibitors for neurodegenerative diseases .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 3-(2-Methoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : CHNOS
The structural representation includes a pyridazine core substituted with a methoxyphenyl group and a piperazine moiety linked to a thiophenesulfonyl group.
Antibacterial Activity
Recent studies have demonstrated that the compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacteria Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
The mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to the disruption of nucleic acid and peptidoglycan production . Furthermore, it has shown moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 62.216 to 124.432 μg/mL .
Antifungal Activity
Antifungal testing revealed that the compound also possesses antifungal properties, albeit with varying degrees of effectiveness:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.2 |
| Aspergillus niger | 62.5 |
The compound demonstrated a significant reduction in biofilm formation by Candida albicans, surpassing traditional antifungal agents like fluconazole .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The findings are summarized in the table below:
| Cancer Cell Line | IC (μM) |
|---|---|
| HCT-116 | 10 |
| HEP2 | 15 |
The mechanism underlying its anticancer activity is thought to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Case Study 1: Antibacterial Efficacy Against MRSA
A study conducted on MRSA strains indicated that treatment with the compound resulted in a significant reduction in bacterial load in both planktonic and biofilm states. The study highlighted its potential as a therapeutic agent for treating resistant bacterial infections .
Case Study 2: Anticancer Effects on HCT-116 Cells
In another research effort, the compound was tested against HCT-116 cells, where it was found to induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies targeting colorectal cancer .
Q & A
Q. Methodological Approach :
- Use molecular docking (AutoDock Vina) to predict binding modes.
- Validate with surface plasmon resonance (SPR) to measure real-time target affinity .
What contradictions exist in reported biological data, and how can they be resolved experimentally?
Advanced
Example Contradiction : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 5 µM vs. 20 µM in similar assays).
- Root Cause Analysis :
- Resolution Strategies :
- Standardize assay protocols (e.g., fixed ATP levels).
- Use isogenic cell lines to control for genetic variability.
What strategies optimize the compound’s physicochemical properties (e.g., solubility, logP) for in vivo studies?
Advanced
- LogP Reduction : Introduce polar groups (e.g., hydroxyl) on the methoxyphenyl ring. Analogs with logP <3 show improved aqueous solubility (≥50 µg/mL) .
- Salt Formation : Use hydrochloride salts to enhance bioavailability (e.g., 2.5-fold increase in Cmax) .
- Prodrug Design : Mask sulfonyl groups with ester linkages, which hydrolyze in vivo .
How can computational methods guide the design of derivatives with improved target specificity?
Advanced
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the pyridazine ring) .
- MD Simulations : Simulate binding stability over 100 ns to prioritize derivatives with low RMSD (<2 Å) .
- ADMET Prediction : Use SwissADME to filter candidates with favorable absorption and low CYP450 inhibition .
What are the challenges in scaling up synthesis, and how can reaction conditions be modified for reproducibility?
Advanced
- Key Challenges :
- Exothermic Reactions : Sulfonylation at scale risks thermal runaway.
- Pd Catalyst Cost : Suzuki coupling becomes prohibitively expensive.
- Solutions :
- Use flow chemistry for controlled heat dissipation during sulfonylation .
- Replace Pd(PPh₃)₄ with cheaper Pd/C (requires higher temperatures but reduces cost 10-fold) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
